[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Description
The compound [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid features a 4-methoxyphenyl group linked via an aminoethyl backbone to a 4-acetylpiperazine moiety, with an acetic acid terminus. While direct synthesis data for this compound are absent in the provided evidence, analogous pathways (e.g., piperazine alkylation and acetamide formation) are documented in related syntheses .
Properties
IUPAC Name |
2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-13(21)18-7-9-19(10-8-18)16(22)11-20(12-17(23)24)14-3-5-15(25-2)6-4-14/h3-6H,7-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVYRABOXOAJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups are also utilized in the synthesis of piperazine derivatives . Industrial production methods often involve the use of palladium and rhodium hydrogenation for the approach to all isomeric (cyclo)alkylpiperidines .
Chemical Reactions Analysis
[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines followed by selective intramolecular cyclization reactions can yield piperazinopyrrolidinones . Common reagents used in these reactions include methanesulfonic acid, K2CO3, and various alkyl and benzyl halides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been evaluated for its cytotoxic activity against various cell lines, including human liver, breast, and colon cells . In medicine, derivatives of this compound have shown potential as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . Additionally, it has applications in the industry for the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the brain, which can help improve memory and cognitive function in patients with Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic Acid
- Structural Difference : Substitution of the acetyl group with a methyl group on the piperazine ring.
- This compound is reported with 98% purity and commercial availability .
{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic Acid
- Structural Difference : A 3-chlorophenyl group replaces the 4-methoxyphenyl moiety.
- Implications : The electron-withdrawing chlorine atom may enhance binding affinity to certain receptors (e.g., serotonin or dopamine receptors) but reduce solubility compared to methoxy-substituted analogs .
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid
Substituted Acetamide and Ester Derivatives
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate
- Structural Difference : Replaces the acetic acid with an ester group.
- Implications : Ester derivatives typically exhibit higher lipophilicity, improving membrane permeability but requiring hydrolysis in vivo for activation. The ethoxy group may further enhance hydrophobic interactions .
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic Acid
Phenoxy and Heterocyclic Derivatives
2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic Acid (19s)
- Structural Difference: Features a phenoxy linker and a methylpropanoic acid group.
- Implications: The phenoxy group may facilitate π-π stacking interactions, while the branched acid could influence solubility and potency .
Dihydropyrimidine Derivatives (4a-r)
- Structural Difference : Contains a dihydropyrimidine core instead of piperazine.
Comparative Data Table
Key Research Findings
- Piperazine Substitutions : Acetylation of piperazine (as in the target compound) likely reduces basicity compared to methyl or chlorophenyl derivatives, enhancing metabolic stability .
- 4-Methoxyphenyl Group : A common pharmacophore in analogs, contributing to hydrophobic interactions and possibly modulating target selectivity .
- Acid vs. Ester Moieties : Acetic acid termini improve aqueous solubility, whereas esters may offer better initial absorption but require enzymatic activation .
Biological Activity
The compound [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142205-48-8) is a piperazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H23N3O5
- Molecular Weight : 349.39 g/mol
- Structure : The compound features a piperazine ring, an acetyl group, and a methoxyphenyl moiety, which may contribute to its biological properties.
Pharmacological Effects
Research indicates that piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Effects : Some studies suggest that piperazine compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.
- Antimicrobial Activity : Piperazine derivatives have shown efficacy against various bacterial strains, potentially through inhibition of bacterial growth and biofilm formation.
- Anticancer Properties : Preliminary studies indicate that compounds similar to this compound may induce apoptosis in cancer cell lines.
The mechanisms underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Compounds in the piperazine class have been documented to inhibit enzymes such as acetylcholinesterase, which could be relevant for neurodegenerative conditions like Alzheimer's disease .
- Receptor Modulation : Interaction with various receptors, including serotonin and dopamine receptors, may explain some neuropharmacological effects .
Study 1: Antidepressant Activity
In a study examining the antidepressant potential of piperazine derivatives, researchers found that certain compounds demonstrated significant activity in the forced swim test model. The mechanism was attributed to increased serotonin levels in the brain .
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial properties of several piperazine derivatives against common pathogens. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The findings suggest that it could be developed as a therapeutic agent for certain types of cancer .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase |
| Receptor Modulation | Modulates serotonin and dopamine receptors |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction to resolve the stereochemistry of the acetylpiperazine and 4-methoxyphenyl moieties, as demonstrated in analogous piperazine derivatives . Complement this with NMR (1H/13C) to confirm proton environments and carbon frameworks, particularly for the acetic acid backbone . High-resolution mass spectrometry (HRMS) and FT-IR can validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : A multi-step synthesis is typical. For example:
React 4-methoxyphenylamine with chloroacetyl chloride to form the amino-acetic acid intermediate.
Introduce the acetylpiperazine moiety via nucleophilic substitution under reflux conditions (e.g., ethanol, K2CO3, 12 h) .
Purify via silica gel column chromatography (EtOAc/petroleum ether) and confirm purity using HPLC (≥98%) .
Q. What are the critical solubility and stability considerations for in vitro assays?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its acetylpiperazine and acetic acid groups. For stability:
- Store at –20°C in anhydrous conditions to prevent hydrolysis of the acetyl group.
- Avoid prolonged exposure to light, as the 4-methoxyphenyl group may degrade under UV .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the acetylpiperazine moiety for enhanced bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the acetyl group with bulkier acyl chains (e.g., propionyl, benzoyl) to assess steric effects on receptor binding .
- Piperazine Modifications : Compare activity of 4-acetylpiperazine with 4-ethyl-2,3-dioxopiperazine derivatives (e.g., ) to evaluate the impact of ring oxidation .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, such as kinases or GPCRs .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and compound purity (HPLC ≥98% reduces batch variability) .
- Metabolic Stability Tests : Use liver microsomes to assess if metabolic breakdown (e.g., deacetylation) alters activity .
- Orthogonal Assays : Validate results with both fluorescence-based and radiometric assays to rule out interference from the 4-methoxyphenyl group .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalytic Optimization : Use Pd/C or Ni catalysts for amide bond formation to reduce reaction time and byproducts .
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Temperature Control : Lower reaction temperatures (0–5°C) during acetylpiperazine coupling to prevent racemization of the chiral center .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
